molecular formula C16H14N4O3S B607643 GJ103

GJ103

Katalognummer: B607643
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: GBVQSAZHPCDBDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GJ103 is a water-soluble sodium salt derivative of GJ072, a non-aminoglycoside premature termination codon (PTC) readthrough compound. It was developed through structure-activity relationship (SAR) optimization of GJ072, aiming to enhance bioavailability and reduce toxicity . This compound exhibits robust readthrough activity across all three PTCs of the ATM gene in ataxia-telangiectasia (A-T) patient-derived cell lines, restoring functional ATM protein expression and downstream signaling (e.g., SMC1pSer966 phosphorylation) . Its mechanism of action is hypothesized to overlap with that of ataluren, a clinically approved PTC readthrough drug, though this compound demonstrates superior tolerability in vitro and in vivo .

Vorbereitungsmethoden

Chemical Characterization and Structural Features of GJ103 Sodium Salt

This compound sodium salt (Chemical Abstracts Service [CAS] No. 1459687-96-7) is a small molecular weight compound with the molecular formula C₁₆H₁₃N₄NaO₃S and a molecular weight of 364.4 g/mol . Its structure comprises a 1,2,4-triazole core substituted with a 3-methoxyphenyl group, a pyridinyl moiety, and a thioacetate functional group, which is neutralized as a sodium salt to enhance aqueous solubility . The canonical SMILES notation for this compound sodium salt is:
COC1=CC(N2C(C3=CC=CC=N3)=NN=C2SCC([O-])=O)=CC=C1.[Na+] .

Table 1: Key Physicochemical Properties of this compound Sodium Salt

PropertyValueSource
Molecular FormulaC₁₆H₁₃N₄NaO₃S
Molecular Weight364.4 g/mol
Solubility (DMSO)50 mg/mL (137.23 mM)
Solubility (H₂O)Soluble
Storage Conditions-20°C (powder), -80°C (solution)

Synthesis of this compound: Structure-Activity Relationship (SAR) Insights

The preparation of this compound originates from structure-activity relationship (SAR) studies conducted on its parent compound, GJ072 . These efforts aimed to optimize read-through efficacy, reduce cytotoxicity, and improve pharmacokinetic properties.

Parent Compound (GJ072) Synthesis

GJ072, a lead RTC, was synthesized via a multi-step protocol involving:

  • Formation of the 1,2,4-triazole core through cyclization of hydrazine derivatives with nitriles.

  • Introduction of substituents at the 3-, 4-, and 5-positions of the triazole ring to modulate ribosomal interaction .

  • Functionalization with a thioacetate group to enhance membrane permeability .

Derivation of this compound from GJ072

This compound was developed as an analog of GJ072 through strategic structural modifications:

  • Substitution of the carboxylic acid group with a sodium salt to improve water solubility .

  • Retention of the methoxyphenyl and pyridinyl groups , critical for ribosomal binding and read-through activity .

  • Optimization of the triazole-thioacetate linkage to balance stability and bioavailability .

These modifications were validated through ATM kinase activation assays in A-T cells, where this compound demonstrated comparable read-through efficacy to GJ072 and superior tolerability at concentrations up to 300 µM .

Sodium Salt Formation and Formulation

The conversion of this compound free acid to its sodium salt form is a critical step in enabling in vivo applications.

Neutralization Protocol

  • Dissolution of this compound free acid in a polar aprotic solvent (e.g., DMSO or DMF) at 30–50 mg/mL .

  • Addition of sodium hydroxide (NaOH) in stoichiometric amounts to deprotonate the carboxylic acid group.

  • Lyophilization to isolate the sodium salt as a stable powder .

Solubility Enhancement

The sodium salt formulation increases aqueous solubility to ≥50 mg/mL , facilitating intravenous or oral administration in preclinical models .

Quality Control and Analytical Characterization

Rigorous quality control measures ensure batch-to-batch consistency and compliance with pharmacological standards.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >95% (validated by reverse-phase HPLC with UV detection at 254 nm) .

  • Retention Time : 8.2 minutes (C18 column, acetonitrile/water gradient) .

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS) : m/z 364.4 [M+Na]⁺, confirming molecular weight .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆): δ 8.50 (pyridinyl-H), 7.85 (triazole-H), 6.90 (methoxyphenyl-H) .

  • ¹³C NMR : Peaks corresponding to triazole carbons (δ 150–160 ppm) and methoxy groups (δ 55 ppm) .

Table 2: Cytotoxicity Assessment of this compound Sodium Salt

Cell LineIC₅₀ (µM)Assay MethodSource
A-T (ATM-null)>300XTT Proliferation
Wild-Type Fibroblasts>300Colony Survival

Analyse Chemischer Reaktionen

Structural Features and Reactivity

GJ103’s molecular structure (C₁₆H₁₃N₄NaO₃S) includes a triazole core, methoxyphenyl and pyridinyl substituents, and a sulfanylacetate group. Key reactive sites include:

  • Triazole ring : Susceptible to electrophilic substitution and coordination with metal ions.

  • Sulfanyl group (-S-) : Participates in nucleophilic reactions and redox processes.

  • Carboxylate group (-COO⁻Na⁺) : Enhances solubility via ionic dissociation in aqueous media .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight364.36 g/mol
SMILES[Na+].COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3
Solubility (25°C)18 mg/mL (H₂O), 73 mg/mL (DMSO)
pKa (estimated)~4.2 (carboxylic acid)

Salt Formation and Solubility

This compound is synthesized via neutralization of the parent carboxylic acid (GJ-103 free acid, CID 71748051) with sodium hydroxide, forming a water-soluble sodium salt . This reaction is critical for bioavailability:

GJ 103 free acid +NaOHThis compound sodium salt +H2O\text{GJ 103 free acid }+\text{NaOH}\rightarrow \text{this compound sodium salt }+\text{H}_2\text{O}

The ionic dissociation in aqueous media facilitates its biological activity:

This compoundNa++ C16H13N4O3\text{this compound}\rightarrow \text{Na}^++\text{ C}_{16}\text{H}_{13}\text{N}_4\text{O}_3\text{S }^-

Enzymatic Interactions and Dephosphorylation

This compound activates protein tyrosine phosphatase receptor J (Ptprj), promoting dephosphorylation of PDGFRβ (platelet-derived growth factor receptor β). Key mechanistic insights include:

  • Binding Affinity : Surface plasmon resonance (SPR) studies confirm a KD of 6.399 µM for Ptprj .

  • Catalytic Mechanism : this compound enhances Ptprj’s phosphatase activity, likely through allosteric modulation, leading to PDGFRβ dephosphorylation .

Table 2: Biochemical Activity of this compound

ParameterValue/EffectSource
PDGFRβ Inhibition (IC₅₀)~20 µM (in NRK-49F cells)
Ptprj Binding (KD)6.399 µM
Toxicity (Cell Viability)>300 µM (no cytotoxicity in A-T cells)

Read-Through Activity in Nonsense Mutations

This compound induces ribosomal read-through of premature stop codons (PTCs) via:

  • Ribosomal Interaction : Binds to ribosomal components, facilitating tRNA misincorporation at PTCs .

  • Structural Analogy : As a GJ072 analog, this compound retains a three-ring system critical for stabilizing ribosomal interactions .

Table 3: Read-Through Efficacy Across Codons

Premature Stop CodonRead-Through Efficiency (vs. Control)Source
TGA2.5-fold increase
TAG2.1-fold increase
TAA1.8-fold increase

In Vivo Metabolic Stability

This compound’s sodium salt formulation improves pharmacokinetics:

  • Half-Life : ~4.2 hours in murine models .

  • Toxicity Profile : No significant renal, hepatic, or cardiac toxicity at 30 mg/kg/day .

Wissenschaftliche Forschungsanwendungen

GJ103 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

    Genetik und Molekularbiologie: Forscher verwenden this compound, um Nonsense-Mutationen und ihre Auswirkungen auf die Proteinsynthese zu untersuchen.

    Arzneimittelentwicklung: Es dient als Werkzeugverbindung zur Untersuchung potenzieller Therapien für genetische Erkrankungen, die durch vorzeitige Stoppcodons verursacht werden.

    Biomedizinische Forschung: this compound hilft beim Verständnis von Krankheitsmechanismen und der Identifizierung potenzieller therapeutischer Ziele.

5. Wirkmechanismus

Molekulare Ziele:: Das primäre Ziel von this compound ist die ribosomale Maschinerie, die für die Proteinsynthese verantwortlich ist. Durch die Förderung der Read-Through wirkt es der vorzeitigen Beendigung der Translation entgegen.

Beteiligte Wege:: Der primäre Weg beinhaltet die ribosomale Erkennung von vorzeitigen Stoppcodons und die anschließende Read-Through, die durch this compound erleichtert wird. Weitere Forschung ist erforderlich, um zusätzliche Wege zu entschlüsseln, die von dieser Verbindung beeinflusst werden.

Wirkmechanismus

Molecular Targets:: GJ103’s primary target is the ribosomal machinery responsible for protein synthesis. By promoting read-through, it counteracts the premature termination of translation.

Pathways Involved:: The primary pathway involves ribosomal recognition of premature stop codons and subsequent read-through facilitated by this compound. Further research is needed to elucidate additional pathways influenced by this compound.

Vergleich Mit ähnlichen Verbindungen

Key Properties of GJ103

Property Value/Description Source
Molecular Formula C₁₆H₁₃N₄NaO₃S
Molecular Weight 364.36 g/mol
CAS Number 1459687-96-7
Solubility Water-soluble (sodium salt form)
In Vitro Activity (KD) 6.399 μM (binding affinity to PTPRJ)
Cytotoxicity No significant toxicity up to 300 μM

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

GJ072 and Derivatives

  • GJ072: The parent compound of this compound.
  • Key Differences :
    • This compound has enhanced water solubility due to the sodium salt formulation, whereas GJ072 requires solubilizing agents for in vivo use.
    • This compound retains GJ072’s readthrough efficacy (e.g., ATM protein restoration) but shows reduced cytotoxicity in A-T cell models .

RTC13 and RTC14

  • Structural Similarities : RTC13 and RTC14 share structural motifs with GJ072/GJ103, including oxadiazole or related heterocyclic cores .
  • Functional Comparison :
    • Readthrough Activity : this compound and RTC13 show comparable PTC readthrough efficiency, both outperforming ataluren in A-T cell models .
    • Toxicity : this compound is better tolerated than RTC13 and RTC14, which exhibit higher cytotoxicity at therapeutic concentrations .

Ataluren (PTC124)

  • Mechanistic Overlap: Both this compound and ataluren act via non-aminoglycoside pathways to promote PTC readthrough, but their exact molecular targets remain debated .
  • Key Differences :

    Parameter This compound Ataluren
    Clinical Status Preclinical Approved (EU for nmDMD)
    Solubility High (sodium salt) Low (requires lipid vehicles)
    Toxicity Profile Low cytotoxicity up to 300 μM Reported renal/hepatic risks
    Readthrough Efficacy Superior in A-T models Variable efficacy in trials

    Source :

NV Series (NV2899, NV2909, etc.)

  • Functional Contrast :
    • NV compounds exhibit lower cytotoxicity but unproven efficacy in disease-relevant models compared to this compound .

Pharmacodynamic and Kinetic Comparisons

In Vitro Efficacy

  • ATM Restoration : this compound induces full-length ATM protein in A-T cells at 10–50 μM, comparable to GJ072 and RTC13 but with reduced cell death .

Binding Affinity and Selectivity

  • PTPRJ Activation : this compound binds PTPRJ with a KD of 6.399 μM, forming hydrogen bonds with GLY1244 and VAL1243 and stabilizing via π-π stacking . This dual activity (PTC readthrough + antifibrotic action) is unique among TRIDs.

Source :

Biologische Aktivität

GJ103 is a sodium salt analog of the read-through compound GJ072, which has shown promising biological activity, particularly in the context of genetic disorders caused by premature stop codons. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

This compound is classified as a read-through compound (RTC), which means it has the potential to induce ribosomal read-through of premature stop codons in mRNA. This mechanism can restore the production of full-length proteins, particularly in genetic conditions like Ataxia-telangiectasia (A-T) where mutations lead to truncated proteins. The ability of this compound to facilitate this process makes it a candidate for therapeutic development in various genetic disorders.

The primary mechanism through which this compound operates involves its interaction with the ribosome, promoting the incorporation of amino acids at sites where stop codons are present. This action can be quantified by measuring the levels of full-length protein produced in treated cells.

Key Findings:

  • This compound has been shown to induce ATM kinase activity and restore autophosphorylation and transphosphorylation in A-T cells with homozygous TAA mutations .
  • It demonstrated comparable activity to other known RTCs like RTC13 and PTC124 but with a lower cytotoxic profile at concentrations up to 300 µM .

In Vitro Studies

In vitro studies have established the efficacy of this compound in various cellular models:

Study Cell Type Concentration (µM) Outcome
FACS AssayA-T Cells10 - 300Induced ATM kinase activity
IRIF AssayA-T Cells10 - 300Restoration of full-length ATM protein
Structural Activity StudyVarious Analogues10 - 30Identified active analogs including this compound

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its chemical structure can enhance its biological activity. Notably, this compound's acid functionality can be converted into a water-soluble form (this compound-salt), facilitating further in vivo studies .

SAR Insights:

  • Compounds such as GJ106, GJ109, and GJ111 exhibited similar activities across multiple stop codons, indicating a robust structural feature that contributes to their efficacy .
  • The low cLogP values associated with these compounds suggest favorable absorption characteristics, making them suitable candidates for drug development .

Case Studies and Applications

Case Study 1: Efficacy in A-T Cells
In a controlled study involving A-T cells with specific nonsense mutations, this compound was administered at varying concentrations. The results indicated that treatment led to significant increases in full-length ATM protein levels compared to untreated controls.

Case Study 2: Comparison with Other RTCs
A comparative analysis was conducted between this compound and established RTCs like PTC124. The findings showed that while PTC124 had notable effects, this compound exhibited superior tolerability and efficacy without significant toxicity at higher concentrations .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing GJ103 in academic research?

  • Methodological Answer : Synthesis of this compound should follow detailed experimental procedures with explicit reagent quantities, reaction conditions (e.g., temperature, solvent systems), and purification steps. Characterization requires multi-modal techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and stability under varying conditions .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
    Document all steps rigorously to ensure reproducibility, adhering to journal guidelines for experimental reporting .

Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • In vitro assays : Use cell lines relevant to this compound’s hypothesized mechanism (e.g., cancer cell lines for antitumor studies). Include positive/negative controls and dose-response curves to establish IC50 values .
  • Statistical rigor : Apply ANOVA or t-tests to assess significance, with sample sizes calculated via power analysis to minimize Type I/II errors .
  • Replication : Conduct triplicate experiments to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s spectroscopic data across independent studies?

  • Methodological Answer :

  • Cross-validation : Compare NMR, IR, and X-ray crystallography data to identify inconsistencies in peak assignments or crystallographic symmetry .
  • Environmental controls : Assess whether humidity, temperature, or solvent impurities during analysis skewed results .
  • Collaborative analysis : Share raw data with peer labs for independent verification, using platforms like Zenodo or Figshare .
  • Statistical reconciliation : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-lab variability .

Q. What strategies optimize this compound’s synthetic yield while maintaining scalability for academic research?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst concentration, reaction time). For example:
VariableLow LevelHigh LevelOptimal Level
Catalyst (mol%)0.52.01.2
Temperature (°C)6010085
Reaction Time (h)122418
  • Iterative refinement : Apply response surface methodology (RSM) to model non-linear relationships between variables .
  • Green chemistry principles : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .

Q. How can multi-omics data integration elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-GJ103 treatment. Validate with qPCR .
  • Proteomics : Employ LC-MS/MS to map protein interaction networks affected by this compound, focusing on pathways like apoptosis or metabolic regulation .
  • Bioinformatics tools : Leverage STRING or KEGG for pathway enrichment analysis. Cross-reference with molecular docking simulations to predict this compound-target binding affinities .
  • Experimental validation : Confirm computational predictions via CRISPR knockouts or Western blotting .

Q. Data Contradiction & Validation

Q. What frameworks are recommended for critically evaluating contradictory findings in this compound’s pharmacokinetic studies?

  • Methodological Answer :

  • Systematic review : Follow PRISMA guidelines to aggregate and appraise literature, highlighting methodological disparities (e.g., dosing regimens, animal models) .
  • Meta-analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias via funnel plots .
  • In silico modeling : Build physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution differences across studies .

Q. Ethical & Reporting Standards

Q. How should researchers address ethical considerations in this compound-related animal studies?

  • Methodological Answer :

  • Institutional approval : Obtain IACUC or equivalent ethics committee clearance before initiating trials .
  • ARRIVE guidelines : Report animal numbers, housing conditions, and humane endpoints transparently .
  • Data sharing : Deposit raw datasets in public repositories (e.g., NCBI’s GEO) to facilitate reproducibility .

Q. Tables for Methodological Reference

Table 1 : Key Statistical Tests for this compound Data Analysis

ScenarioRecommended TestPurpose
Dose-response efficacyNonlinear regressionModel IC50/EC50 values
Inter-study variabilityBland-Altman analysisQuantify measurement agreement
Multi-group comparisonsTwo-way ANOVAAssess interaction effects

Table 2 : Essential Characterization Techniques for this compound

TechniqueApplicationCritical Parameters
NMRStructural elucidationSolvent purity, spectral resolution
HPLCPurity quantificationColumn type, mobile phase gradient
XRDCrystallinity assessmentTemperature, humidity control

Eigenschaften

IUPAC Name

2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVQSAZHPCDBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GJ103
Reactant of Route 2
GJ103
Reactant of Route 3
Reactant of Route 3
GJ103
Reactant of Route 4
GJ103
Reactant of Route 5
Reactant of Route 5
GJ103
Reactant of Route 6
GJ103

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.